(Z)-N'-hydroxy-6-methoxypicolinimidamide
Overview
Description
(Z)-N’-hydroxy-6-methoxypicolinimidamide: is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an imidamide moiety attached to a picolinic acid backbone. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxy-6-methoxypicolinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypicolinic acid.
Formation of Imidamide: The 6-methoxypicolinic acid is reacted with an appropriate amine under dehydrating conditions to form the imidamide intermediate.
Hydroxylation: The imidamide intermediate is then subjected to hydroxylation using hydroxylamine or a similar reagent to introduce the hydroxy group, resulting in the formation of (Z)-N’-hydroxy-6-methoxypicolinimidamide.
Industrial Production Methods: Industrial production of (Z)-N’-hydroxy-6-methoxypicolinimidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-N’-hydroxy-6-methoxypicolinimidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original hydroxy or methoxy groups.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-N’-hydroxy-6-methoxypicolinimidamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: (Z)-N’-hydroxy-6-methoxypicolinimidamide can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-6-methoxypicolinimidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The imidamide moiety may also contribute to the binding affinity and specificity.
Comparison with Similar Compounds
- (Z)-N’-hydroxy-6-methoxypicolinamide
- (Z)-N’-hydroxy-6-methoxypyridinimidamide
- (Z)-N’-hydroxy-6-methoxypyrimidinimidamide
Comparison:
- Structural Differences: While these compounds share a similar core structure, the differences in the substituents (e.g., amide vs. imidamide) and the position of the hydroxy and methoxy groups can lead to variations in their chemical and biological properties.
- Uniqueness: (Z)-N’-hydroxy-6-methoxypicolinimidamide is unique due to its specific combination of functional groups and geometric configuration, which may result in distinct reactivity and biological activity compared to its analogs.
Biological Activity
(Z)-N'-hydroxy-6-methoxypicolinimidamide is a chemical compound belonging to the class of picolinimidamides, characterized by its unique structural features, including a hydroxy group, a methoxy group, and an imidamide moiety attached to a picolinic acid backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : CHNO
- Molecular Weight : 232.23 g/mol
- CAS Number : 1344821-34-6
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups are critical for binding to active sites, influencing enzyme inhibition or modulation. The imidamide structure contributes to the binding affinity and specificity, allowing the compound to participate in diverse biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes. This property makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in drug development targeting diseases like diabetes and cancer.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell functions. For example, it has been evaluated alongside other compounds for synergistic effects against Gram-positive and Gram-negative bacteria.
Case Studies
-
Antimicrobial Activity Evaluation
A study assessed the combined effects of this compound with other bioactive compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could enhance the antimicrobial efficacy of traditional antibiotics when used in combination therapies. -
Enzyme Inhibition Assays
In vitro assays demonstrated that this compound effectively inhibited α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. This inhibition suggests a potential application in managing blood glucose levels, positioning it as a candidate for antidiabetic drug development.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(Z)-N'-hydroxy-6-methoxypicolinamide | Hydroxy and methoxy groups | Enzyme inhibition |
(Z)-N'-hydroxy-6-methoxypyridinimidamide | Different nitrogen placement | Lower activity |
(Z)-N'-hydroxy-6-methoxypyrimidinimidamide | Additional pyrimidine ring | Variable activity |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
N'-hydroxy-6-methoxypyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPHOQZFDXMEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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